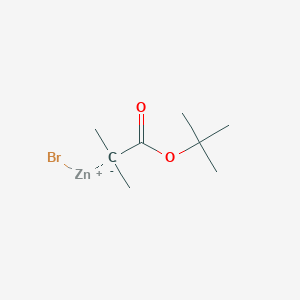
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile is an organic compound that features a pyridine ring substituted with an amino group at the 6th position and a fluorobenzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine, followed by N-protection and catalytic hydrogenation to yield the desired product . The reaction conditions often include the use of mixed solvents such as alcohol and water, with acid catalysts to facilitate the nucleophilic substitution .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The method involves the use of cheaper raw materials and efficient catalytic systems. For example, the preparation of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester involves nucleophilic substitution in the presence of an acid catalyst, followed by catalytic hydrogenation and refining decoloration .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution of the fluorine atom can yield a variety of substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(6-Aminopyridin-3-yl)acrylate: Known for its photoisomerization properties.
3-(6-Aminopyridin-3-yl)benzamide: Used as a selective inhibitor of receptor-interacting protein kinase 2 (RIPK2).
9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one: A potent mTOR inhibitor for cancer treatment.
Uniqueness
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an amino group and a fluorobenzonitrile moiety makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-(6-aminopyridin-3-yl)-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-11-3-1-8(6-14)5-10(11)9-2-4-12(15)16-7-9/h1-5,7H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWMNOLTSSMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CN=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329933.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329937.png)







![[4-(6-Aminopyridin-3-yl)phenyl]methanol](/img/structure/B6330009.png)

